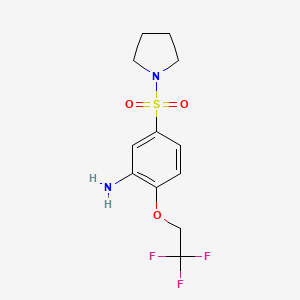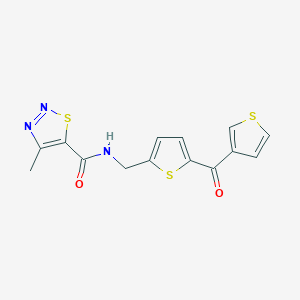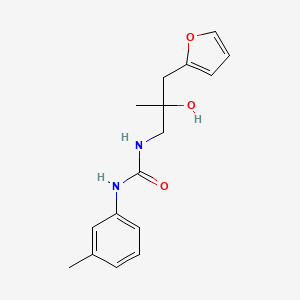
5-(Pyrrolidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyrrolidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline is an organic compound characterized by the presence of a pyrrolidine sulfonyl group and a trifluoroethoxy group attached to an aniline ring
Applications De Recherche Scientifique
5-(Pyrrolidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline typically involves the following steps:
Formation of the Pyrrolidine Sulfonyl Intermediate: Pyrrolidine is reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to form the pyrrolidine sulfonyl intermediate.
Introduction of the Trifluoroethoxy Group: The intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a suitable catalyst, such as a Lewis acid, to introduce the trifluoroethoxy group.
Coupling with Aniline: The final step involves coupling the intermediate with aniline under conditions that facilitate the formation of the desired product, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives of the aniline ring.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 5-(Pyrrolidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Pyrrolidine-1-sulfonyl)-2-methoxyaniline: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
5-(Pyrrolidine-1-sulfonyl)-2-ethoxyaniline: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.
Uniqueness
5-(Pyrrolidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its potential as a drug candidate.
Propriétés
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O3S/c13-12(14,15)8-20-11-4-3-9(7-10(11)16)21(18,19)17-5-1-2-6-17/h3-4,7H,1-2,5-6,8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNRRSMBLFCWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(4-bromophenyl)-5-(2-chloro-7-ethoxyquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2776510.png)
![N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2776511.png)
![Ethyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2776513.png)
![N-[(1-Benzylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2776516.png)

![(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-methoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2776520.png)

![(E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2776522.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2776523.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide](/img/structure/B2776525.png)
![2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2776526.png)


